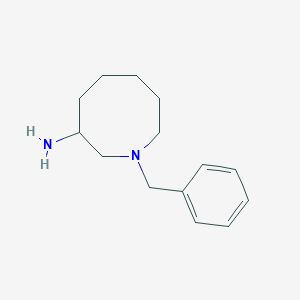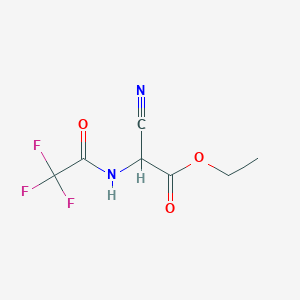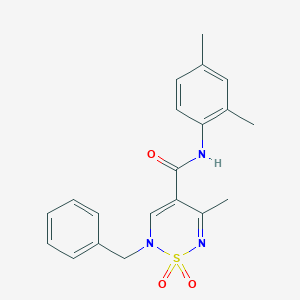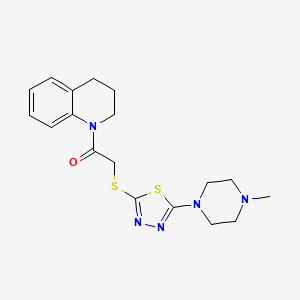![molecular formula C13H26O2Si B2647477 2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde CAS No. 2060028-53-5](/img/structure/B2647477.png)
2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde is a chemical compound with the CAS Number: 2060028-53-5 . It has a molecular weight of 242.43 . The IUPAC name for this compound is 2- (1- ( (tert-butyldimethylsilyl)oxy)cyclopentyl)acetaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26O2Si/c1-12(2,3)16(4,5)15-13(10-11-14)8-6-7-9-13/h11H,6-10H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Acetaldehyde Metabolism and Toxicity
Acetaldehyde is an electrophilic compound produced as the first intermediate in oxidative ethanol metabolism. Its high reactivity toward biogenic nucleophiles results in toxicity. One study highlighted the formation of 2-methylthiazolidine-4-carboxylic acid (MTCA) from the non-enzymatic condensation reaction of acetaldehyde with cysteine. This reaction is of toxicological interest, although the hydrolytic instability of MTCA under physiological conditions may limit its use as a quantitative marker of acetaldehyde exposure, such as from alcohol consumption (Reischl et al., 2012).
Acetaldehyde and Cancer Risk
Acetaldehyde is classified as a group 1 carcinogen, with conditions like achlorhydric atrophic gastritis increasing the risk of gastric cancer. Microbial colonization in the achlorhydric stomach can produce significant amounts of acetaldehyde from alcohol. A study explored the use of L-cysteine to bind acetaldehyde in the achlorhydric stomach after ethanol ingestion, finding that L-cysteine can significantly decrease acetaldehyde concentration during alcohol exposure. This suggests potential interventions to reduce acetaldehyde exposure and, consequently, the risk of gastric cancer (Linderborg et al., 2011).
Acetaldehyde in Fragrance Biomonitoring
2-(4-tert-Butylbenzyl)propionaldehyde, also known as lysmeral, is used in various consumer products. Studies have investigated the biomonitoring of lysmeral through its metabolites in urine samples. These studies provide insight into the exposure levels of the general population to lysmeral and its metabolites, which can be significant given the wide use of lysmeral in consumer products. Trends over time indicate a need for ongoing monitoring and potentially efforts to reduce exposure, as adverse effects cannot be excluded (Scherer et al., 2017; Scherer et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-[1-[tert-butyl(dimethyl)silyl]oxycyclopentyl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-12(2,3)16(4,5)15-13(10-11-14)8-6-7-9-13/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPREYQVYQRFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCCC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde | |
CAS RN |
2060028-53-5 |
Source


|
| Record name | 2-{1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2647397.png)



![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2647405.png)

![1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2647407.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2647411.png)


![N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2647416.png)
